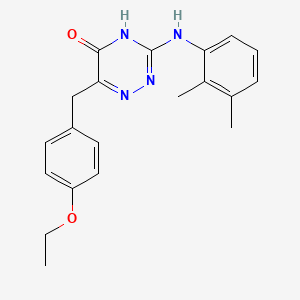

3-((2,3-dimethylphenyl)amino)-6-(4-ethoxybenzyl)-1,2,4-triazin-5(4H)-one

Description

Properties

IUPAC Name |

3-(2,3-dimethylanilino)-6-[(4-ethoxyphenyl)methyl]-4H-1,2,4-triazin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O2/c1-4-26-16-10-8-15(9-11-16)12-18-19(25)22-20(24-23-18)21-17-7-5-6-13(2)14(17)3/h5-11H,4,12H2,1-3H3,(H2,21,22,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHRWYRQSUSHGNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC2=NN=C(NC2=O)NC3=CC=CC(=C3C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-((2,3-dimethylphenyl)amino)-6-(4-ethoxybenzyl)-1,2,4-triazin-5(4H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Triazine Ring: The triazine ring can be synthesized by the cyclization of appropriate precursors under controlled conditions. This step often involves the use of reagents such as cyanuric chloride and amines.

Substitution Reactions: The introduction of the 2,3-dimethylphenylamino group and the 4-ethoxybenzyl group can be achieved through nucleophilic substitution reactions. These reactions are typically carried out in the presence of suitable catalysts and solvents to ensure high yields and selectivity.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to achieve efficient and cost-effective synthesis on a larger scale.

Chemical Reactions Analysis

3-((2,3-dimethylphenyl)amino)-6-(4-ethoxybenzyl)-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation products may include hydroxylated derivatives or other oxidized forms.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can lead to the formation of reduced derivatives with altered functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used, as well as the reactivity of the compound’s functional groups.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-((2,3-dimethylphenyl)amino)-6-(4-ethoxybenzyl)-1,2,4-triazin-5(4H)-one is C20H22N4O2, with a molecular weight of 350.4 g/mol. The compound features a triazine ring substituted with a 2,3-dimethylphenylamino group and a 4-ethoxybenzyl group.

Chemistry

In the field of chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its triazine core is known for its reactivity and versatility in organic synthesis. It can undergo various reactions such as oxidation, reduction, and substitution:

- Oxidation: Can be oxidized using agents like potassium permanganate.

- Reduction: Reduction reactions can be performed using sodium borohydride.

- Substitution: Nucleophilic or electrophilic substitution reactions can be carried out depending on the substituents.

Biology

The compound's unique structure makes it suitable for biological research. It can act as a probe or ligand to investigate biochemical processes:

- Biochemical Probes: Used to study interactions with proteins or nucleic acids.

- Cellular Mechanisms: Helps in understanding cellular pathways and mechanisms.

Medicine

In medicinal chemistry, this compound has potential applications in drug discovery:

- Anticancer Activity: Preliminary studies suggest that triazine derivatives exhibit anticancer properties by inhibiting cancer cell proliferation through apoptosis induction.

- Antimicrobial Activity: Certain derivatives have shown antimicrobial effects against various pathogens by disrupting microbial cell functions.

Industrial Applications

The compound also finds use in industrial applications:

- Agrochemicals: Utilized in the development of herbicides and pesticides.

- Specialty Chemicals: Employed in producing materials with specific properties tailored for industrial needs.

Anticancer Activity Studies

Research has indicated that triazine derivatives can inhibit cancer cell growth. For instance, compounds structurally similar to 3-((2,3-dimethylphenyl)amino)-6-(4-ethoxybenzyl)-1,2,4-triazin-5(4H)-one demonstrated significant activity against various cancer cell lines.

Antimicrobial Studies

Studies have shown that certain triazine derivatives possess antimicrobial properties. For example:

- A research article highlighted the effectiveness of similar compounds against bacterial strains such as Escherichia coli and Staphylococcus aureus, suggesting mechanisms involving disruption of cell membranes.

Mechanism of Action

The mechanism of action of 3-((2,3-dimethylphenyl)amino)-6-(4-ethoxybenzyl)-1,2,4-triazin-5(4H)-one involves its interactions with molecular targets and pathways. The compound’s triazine ring and substituents can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The specific molecular targets and pathways involved depend on the compound’s structure and the context of its use.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparison

The biological activity of triazinone derivatives is highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Key Observations:

Substituent Position and Bioactivity: Lamotrigine’s 2,3-dichlorophenyl group enhances CNS penetration, critical for antiepileptic activity . Metribuzin’s tert-butyl and methylthio groups optimize herbicidal activity by promoting soil mobility and enzyme inhibition (e.g., photosynthesis disruption) . The target compound’s 4-ethoxybenzyl group may reduce soil adsorption compared to tert-butyl but lacks thioether reactivity.

Functional Group Contributions: Thioethers (e.g., in Compound 12 and Metribuzin) enhance anticancer or herbicidal activity via sulfur-mediated redox interactions or enzyme inhibition . The target compound’s ethoxy group, an ether, may instead improve metabolic stability. Aromatic Substitutents: Diarylated triazinones (e.g., Antifungal III) rely on π-π stacking for fungal enzyme binding . The target compound’s 4-ethoxybenzyl group could facilitate similar interactions but with altered steric and electronic profiles.

Physicochemical Properties and SAR

- Steric Effects :

The 2,3-dimethylphenyl group introduces steric hindrance, which may limit binding to flat active sites (e.g., dihydrofolate reductase targeted by Lamotrigine) but improve selectivity for bulkier targets. - Metabolic Stability : Ethoxy groups are less prone to oxidative metabolism than methylthio or thienylvinyl groups, suggesting longer half-life in vivo .

Biological Activity

3-((2,3-dimethylphenyl)amino)-6-(4-ethoxybenzyl)-1,2,4-triazin-5(4H)-one (CAS Number: 905764-99-0) is a synthetic organic compound belonging to the class of triazine derivatives. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The unique structural features of this compound, including its triazine core and various substituents, suggest a diverse range of biological interactions.

Chemical Structure and Properties

The molecular formula of 3-((2,3-dimethylphenyl)amino)-6-(4-ethoxybenzyl)-1,2,4-triazin-5(4H)-one is with a molecular weight of 350.4 g/mol. Its structure includes a triazine ring substituted with a dimethylphenylamino group and an ethoxybenzyl group. The compound's synthesis typically involves multiple steps starting from readily available precursors through cyclization and substitution reactions .

Anticancer Activity

Preliminary studies suggest that triazine derivatives can exhibit anticancer properties. For instance, compounds structurally similar to 3-((2,3-dimethylphenyl)amino)-6-(4-ethoxybenzyl)-1,2,4-triazin-5(4H)-one have shown potential in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Activity

Research indicates that certain triazine derivatives possess antimicrobial properties against various pathogens. This activity may be due to the ability of these compounds to disrupt bacterial cell membranes or inhibit essential enzymatic functions within microbial cells.

Research Findings and Case Studies

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing 3-((2,3-dimethylphenyl)amino)-6-(4-ethoxybenzyl)-1,2,4-triazin-5(4H)-one?

The synthesis typically involves multi-step reactions starting with condensation of triazole derivatives and substituted benzaldehydes. For example:

- Step 1 : Condensation of 3-amino-1,2,4-triazole with 4-ethoxybenzaldehyde under reflux in ethanol, catalyzed by glacial acetic acid, forms the triazine backbone .

- Step 2 : Subsequent coupling with 2,3-dimethylaniline via nucleophilic substitution at the triazine ring’s electrophilic positions (e.g., position 3) under inert conditions .

- Key Reagents : Ethanol, acetic acid, and nitrogenous bases (e.g., DIPEA) are critical for pH control and reaction efficiency .

- Validation : Reaction progress is monitored via TLC, with purification using column chromatography (silica gel, ethyl acetate/hexane gradients) .

Basic: What analytical techniques are recommended for structural characterization of this compound?

- Spectroscopy :

- NMR : H and C NMR identify substituent patterns (e.g., ethoxybenzyl protons at δ 4.1–4.3 ppm, dimethylphenyl protons at δ 2.2–2.5 ppm) .

- IR : Stretching frequencies for C=O (1650–1700 cm) and N-H (3200–3400 cm) confirm triazinone and amino groups .

- Chromatography : HPLC with UV detection (λ = 254 nm) assesses purity (>95% by peak integration) .

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) validates molecular weight (CHNO, expected m/z 396.19) .

Advanced: How do substituents (e.g., ethoxybenzyl vs. methylbenzyl) influence reaction mechanisms in triazine derivatives?

- Electronic Effects : The ethoxy group’s electron-donating nature increases nucleophilicity at the benzyl position, facilitating SN reactions with electrophilic triazine sites .

- Steric Hindrance : Bulkier substituents (e.g., 2,3-dimethylphenyl) reduce reaction rates in coupling steps, requiring optimized temperatures (e.g., 60–80°C) .

- Mechanistic Probes : Isotopic labeling (e.g., N-tracking) or computational DFT studies can map electron density shifts during reactions .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., antitumor vs. anti-inflammatory effects)?

- Assay Standardization : Use cell lines with consistent genetic backgrounds (e.g., HeLa for cytotoxicity, RAW 264.7 for anti-inflammatory assays) and control for batch-to-batch compound purity .

- Dose-Response Curves : Establish EC values across multiple replicates to identify outliers .

- Target Validation : Employ siRNA knockdown or CRISPR-Cas9 to confirm specific enzyme interactions (e.g., COX-2 inhibition for anti-inflammatory activity) .

Advanced: What computational strategies are effective for predicting binding modes of this compound with biological targets?

- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., EGFR for antitumor studies). Prioritize binding pockets with high hydrophobicity to accommodate the ethoxybenzyl group .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and hydrogen-bond persistence .

- QSAR Models : Corporate Hammett constants (σ) of substituents to predict activity trends across derivatives .

Advanced: How can researchers determine the pKa of this compound in non-aqueous solvents?

- Potentiometric Titration : Titrate with 0.05 M tetrabutylammonium hydroxide in isopropyl alcohol. Calculate pKa from half-neutralization potentials (HNPs) using the Henderson-Hasselbalch equation .

- Validation : Compare experimental pKa with computational predictions (e.g., ACD/Labs or SPARC) to confirm accuracy .

Basic: What purification strategies are optimal for isolating isomers or byproducts?

- TLC-Guided Fractionation : Use silica gel plates (ethyl acetate:hexane = 3:7) to identify isomers.

- HPLC : Employ a C18 column with isocratic elution (acetonitrile:water = 65:35) for high-resolution separation .

Advanced: How can enzyme inhibition assays be designed to validate mechanistic hypotheses?

- Kinetic Assays : Measure initial reaction rates (e.g., NADH depletion for dehydrogenase inhibition) at varying substrate concentrations. Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .

- IC Determination : Pre-incubate enzymes (e.g., topoisomerase II) with compound dilutions (0.1–100 µM) and quantify activity loss via fluorometric substrates .

Advanced: What strategies ensure compound stability during long-term storage or in vitro assays?

- Stress Testing : Expose to heat (40°C), light (UV lamp), and humidity (75% RH) for 14 days. Monitor degradation via HPLC .

- Storage : Lyophilize and store at -80°C under argon. Reconstitute in DMSO (10 mM stock) with desiccants .

Advanced: How to conduct structure-activity relationship (SAR) studies for optimizing bioactivity?

- Scaffold Modifications : Synthesize analogs with varied substituents (e.g., replacing ethoxy with methoxy or halogenated benzyl groups) .

- In Silico Screening : Use Schrödinger’s Glide to prioritize derivatives with improved docking scores.

- Validation : Test top candidates in orthogonal assays (e.g., enzyme inhibition and cell viability) to confirm SAR trends .

Advanced: How can metabolic pathways of this compound be elucidated in hepatic models?

- In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and NADPH. Identify metabolites via LC-MS/MS (Q-TOF).

- CYP Inhibition : Use fluorescent probes (e.g., CYP3A4: midazolam) to assess enzyme inhibition potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.